

Technical Whitepaper: Spectroscopic Characterization of N-(2-Chlorobenzyl)-N-phenylamine

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Compound of Interest

Compound Name: *N*-(2-chlorobenzyl)-*N*-phenylamine

CAS No.: 41001-24-5

Cat. No.: B2530787

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Executive Technical Summary

- Compound Name: **N-(2-chlorobenzyl)-N-phenylamine**^[1]
- CAS Registry Number: 41001-24-5^{[1][2]}
- Molecular Formula: C₁₃H₁₂ClN^[1]
- Molecular Weight: 217.69 g/mol
- Structural Class: Secondary Aryl-Alkyl Amine
- Key Applications: Intermediate in the synthesis of pharmaceuticals (e.g., antihistamines, anti-inflammatory agents), agrochemicals, and as a ligand in organometallic catalysis.

Core Identification Markers: The presence of the chlorine atom provides a distinct 3:1 isotope signature (

Cl/

Cl) in Mass Spectrometry. In NMR, the methylene bridge (

) serves as the primary diagnostic singlet, typically deshielded relative to unsubstituted benzylamines due to the ortho-chloro steric and electronic effects.

Structural Analysis & Synthetic Pathways

Retrosynthetic Logic

The construction of the secondary amine bond is most robustly achieved via Reductive Amination. This pathway minimizes the formation of tertiary amine byproducts (over-alkylation) compared to direct alkylation with 2-chlorobenzyl chloride.

Primary Synthetic Protocol (Reductive Amination)

- Precursors: Aniline (Nucleophile) + 2-Chlorobenzaldehyde (Electrophile).
- Reducing Agent: Sodium Borohydride () or Sodium Triacetoxyborohydride () for milder conditions.

Step-by-Step Methodology:

- Imine Formation: Dissolve 2-chlorobenzaldehyde (1.0 eq) and aniline (1.0 eq) in Methanol (MeOH) or Dichloroethane (DCE). Stir for 1-2 hours to form the imine intermediate (often visible as a color change).
- Reduction: Cool the solution to 0°C. Add (1.5 eq) portion-wise to prevent vigorous gas evolution.
- Quenching: After TLC indicates consumption of the imine, quench with saturated aqueous .
- Workup: Extract with Ethyl Acetate (

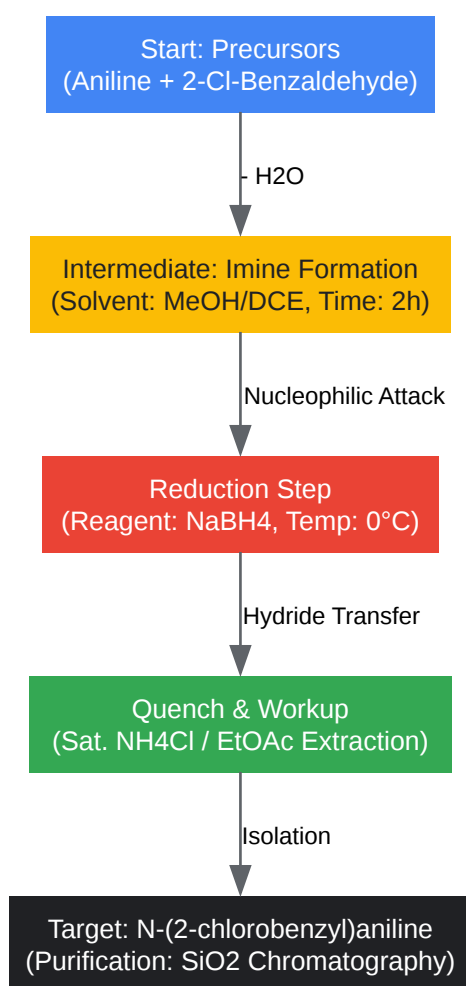
), wash with brine, dry over

, and concentrate.

- Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthetic Workflow Diagram

The following diagram illustrates the critical process control points (Imine formation vs. Reduction) to ensure high selectivity.



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Caption: Step-wise reductive amination workflow emphasizing the isolation of the secondary amine.

Spectroscopic Profiling (The Core)

This section details the expected spectral data derived from chemometric principles and analogous structural standards (e.g., N-benzylaniline derivatives).

Nuclear Magnetic Resonance (NMR)

The ortho-chloro substituent exerts a steric and inductive effect, shifting the methylene signal downfield compared to unsubstituted N-benzylaniline (

4.33 ppm).

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.45 - 4.50	Singlet (s)	2H		Diagnostic Peak. Deshielded by the adjacent N and the 2-Cl-phenyl ring.
4.10 - 4.30	Broad Singlet (br s)	1H		Exchangeable proton. Shift varies with concentration and solvent.
7.35 - 7.45	Multiplet (m)	2H	2-Cl-Ar ()	Protons adjacent to Cl and the methylene bridge.
7.15 - 7.25	Multiplet (m)	4H	Aniline () + 2-Cl-Ar ()	Overlapping aromatic region.
6.65 - 6.75	Multiplet (m)	3H	Aniline ()	Upfield shift due to resonance donation from Nitrogen lone pair.

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (, ppm)	Assignment	Mechanistic Note
148.0	Aniline	Deshielded by Nitrogen attachment.
136.5	Benzyl	Quaternary carbon attached to methylene.
133.5	Benzyl	Quaternary carbon bearing Chlorine.
127.0 - 130.0	Aromatic	Typical aromatic region.
117.5	Aniline	Shielded by N-donation.
113.0	Aniline	Highly shielded by N-donation.
46.0 - 46.5		Key Carbon. Shifted upfield relative to oxygenated analogs (ethers).

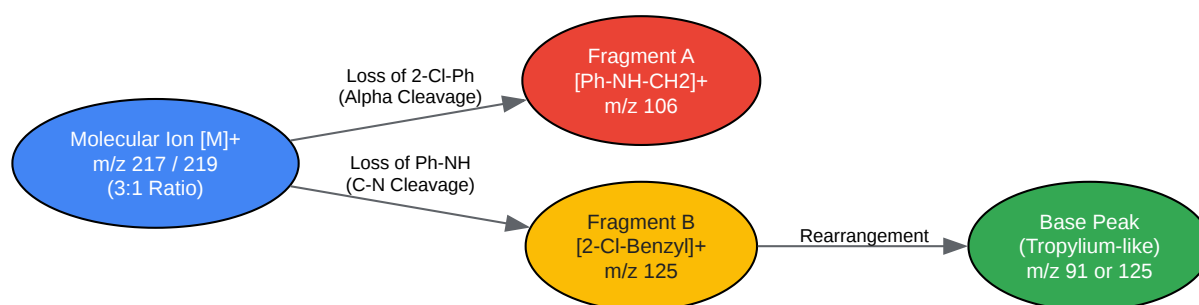
Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogen presence.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
- Molecular Ion (): m/z 217 (100%) and 219 (32%).
- Isotope Pattern: The characteristic 3:1 ratio of to confirms the monochloride structure.

Fragmentation Logic:

- -Cleavage (Dominant): Cleavage of the bond next to the nitrogen is less favorable than the cleavage in this specific benzyl system, but Tropylium formation is a major driver.
- Nitrogen Retention: Formation of the phenylaminomethyl cation () at m/z 106.
- Halogen Retention: Formation of the 2-chlorobenzyl cation (m/z 125), which may rearrange to a chlorotropylium ion.



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Caption: Fragmentation pathway highlighting the competition between nitrogen-stabilized and benzyl-stabilized cations.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the secondary amine functionality and the aryl chloride.

- Stretch:
(Single sharp band, distinct from primary amine doublet).
- Stretch (Aromatic):
.
- Stretch (Aliphatic):

(Methylene).

- Aromatic:

.[\[3\]](#)

- Stretch:

.

- Stretch:

(Strong band, diagnostic for ortho-substitution).

Quality Control & Impurity Profiling

In a drug development context, characterizing impurities is as critical as the target molecule.

- Bis-alkylation (Tertiary Amine):

- Origin: Reaction of the product with another equivalent of aldehyde/reducing agent.[\[4\]](#)

- Detection: Disappearance of the

signal in IR and NMR. Appearance of two benzyl groups.[\[5\]](#)

- Unreacted Aldehyde:

- Origin: Incomplete conversion.

- Detection: Distinct aldehyde proton (

) in NMR;

stretch (

) in IR.

- Azomethine (Imine) Intermediate:

- Origin: Incomplete reduction.

- Detection: Imine

proton (

) in NMR.

References

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- Compound Registry (CAS 41001-24-5): PubChem Compound Summary for CID 12741338 (Related Chlorinated Anilines). [[Link](#)]

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Sources

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